![molecular formula C12H13ClN4OS B2716448 N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide CAS No. 866010-66-4](/img/structure/B2716448.png)
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through the reaction of an appropriate amine, sulfur source, and nitrile . The tert-butyl group and the chloronicotinamide could be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a tert-butyl group, and a chloronicotinamide group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thiadiazole ring, the tert-butyl group, and the chloronicotinamide group. The thiadiazole ring, for example, might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could potentially make the compound more hydrophobic .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Research has shown that derivatives of N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide, such as N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, possess significant insecticidal activities. These compounds have been evaluated against pests like Plutella xylostella L. (diamondback moth) and Culex pipiens pallens (common house mosquito), showing good efficacy compared to control substances like tebufenozide. This indicates the potential for these compounds to be developed into environmentally benign pest regulators due to their nonsteroidal ecdysone agonist properties, making them valuable in agricultural and food chemistry (Wang et al., 2011).
Structural Characterization
Another aspect of research on this chemical class involves the synthesis and structural characterization of its derivatives. For instance, studies involving single-crystal X-ray diffraction have detailed the molecular geometry and bonding interactions within these compounds. This structural insight is crucial for understanding the chemical reactivity and potential biological interactions of these molecules, contributing to fields like chemical crystallography and structural chemistry (Huang et al., 2011).
Biological Activity
Research into the biological activities of this compound derivatives extends into anticancer and antimicrobial areas. Some derivatives have been synthesized and shown to exhibit promising antitumor activities against various cancer cell lines, suggesting potential therapeutic applications. These studies highlight the importance of exploring the biological effects of such compounds to uncover new treatments for diseases (叶姣 et al., 2015).
Antimicrobial and Larvicidal Properties
Certain 1,3,4-thiadiazole derivatives have also demonstrated moderate to significant antimicrobial and larvicidal properties. This opens up avenues for their use in controlling microbial pathogens and mosquito populations, which are vectors for diseases like malaria. Such research is pivotal for developing new agents in the fight against infectious diseases and pest management (Castelino et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide Similar compounds like glybuzole, which is also a thiadiazole derivative, are known to target β-pancreatic cells .
Mode of Action
The mode of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide This process triggers the flow of calcium ions into the cell, causing the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .
Result of Action
The molecular and cellular effects of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide Based on the mode of action, it can be inferred that this compound may lead to an increased secretion of insulin, which can then lead to a decrease in the blood glucose level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-12(2,3)10-16-17-11(19-10)15-9(18)7-5-4-6-14-8(7)13/h4-6H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKOWTYMNKSAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
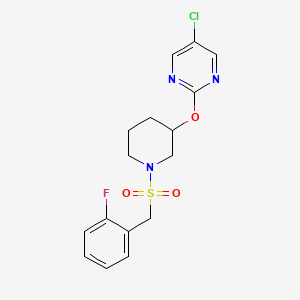
![2-(4-methoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2716366.png)
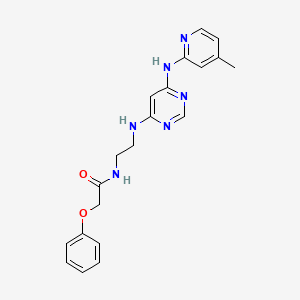
![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)
![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)
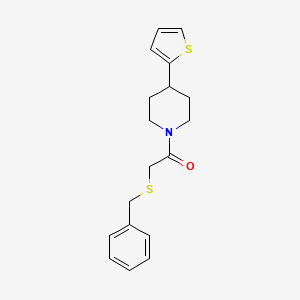
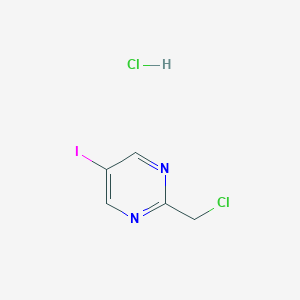

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2716380.png)
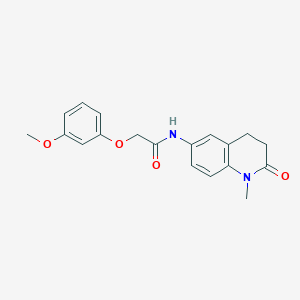
![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)
